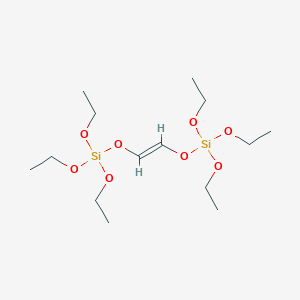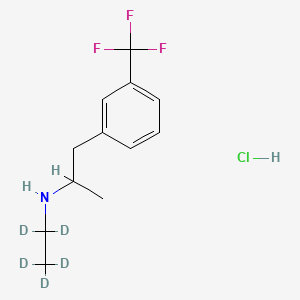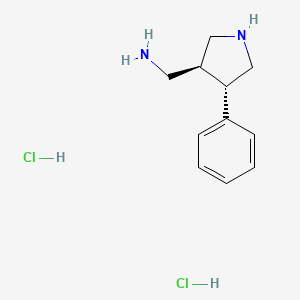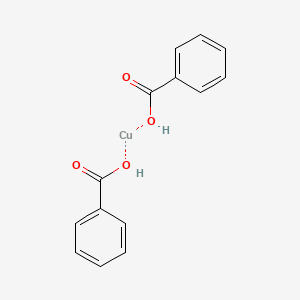
Thyroxine Aminohexyl Ether Dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thyroxine Aminohexyl Ether Dihydrochloride is a biochemical compound primarily used in proteomics research. It has a molecular formula of C21H26Cl2I4N2O4 and a molecular weight of 948.97 . This compound is not intended for diagnostic or therapeutic use but is valuable in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thyroxine Aminohexyl Ether Dihydrochloride involves multiple steps, including the iodination of tyrosine residues and subsequent etherification. The specific reaction conditions and reagents used in these steps are proprietary and not widely disclosed in public literature .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. it is typically produced in specialized laboratories under controlled conditions to ensure high purity and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
Thyroxine Aminohexyl Ether Dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iodinated derivatives, while reduction could produce deiodinated compounds .
Wissenschaftliche Forschungsanwendungen
Thyroxine Aminohexyl Ether Dihydrochloride is used in various scientific research applications, including:
Chemistry: It is used as a reagent in synthetic chemistry for the preparation of iodinated compounds.
Biology: It is employed in studies involving thyroid hormone analogs and their effects on cellular processes.
Medicine: Research involving this compound contributes to understanding thyroid hormone functions and potential therapeutic applications.
Industry: It is used in the development of biochemical assays and diagnostic tools.
Wirkmechanismus
Thyroxine Aminohexyl Ether Dihydrochloride exerts its effects by mimicking the action of natural thyroid hormones. It binds to thyroid hormone receptors, influencing gene expression and metabolic processes. The molecular targets include various thyroid hormone receptors and pathways involved in metabolism and growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Levothyroxine: A synthetic form of the thyroid hormone thyroxine, used to treat hypothyroidism.
Triiodothyronine: Another thyroid hormone analog with similar biological activities.
Iodothyronamines: Metabolites of thyroid hormones with distinct physiological effects.
Uniqueness
Thyroxine Aminohexyl Ether Dihydrochloride is unique due to its specific structure, which allows it to be used in specialized research applications. Its iodinated nature and ether linkage provide distinct properties compared to other thyroid hormone analogs .
Eigenschaften
Molekularformel |
C21H24I4N2O4 |
|---|---|
Molekulargewicht |
876.0 g/mol |
IUPAC-Name |
(2S)-2-amino-3-[4-[4-(6-aminohexoxy)-3,5-diiodophenoxy]-3,5-diiodophenyl]propanoic acid |
InChI |
InChI=1S/C21H24I4N2O4/c22-14-7-12(9-18(27)21(28)29)8-15(23)20(14)31-13-10-16(24)19(17(25)11-13)30-6-4-2-1-3-5-26/h7-8,10-11,18H,1-6,9,26-27H2,(H,28,29)/t18-/m0/s1 |
InChI-Schlüssel |
CATJTSSIYXYNSR-SFHVURJKSA-N |
Isomerische SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)OCCCCCCN)I)I)C[C@@H](C(=O)O)N |
Kanonische SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)OCCCCCCN)I)I)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrrolo[1,2-a][1,3]diazepine-2,5-dione](/img/structure/B13826351.png)

![6-Azatricyclo[6.2.0.0~2,5~]deca-1,5,7-triene](/img/structure/B13826353.png)
![exo-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B13826357.png)
![2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-methylhexanoic acid](/img/structure/B13826358.png)
![[1-(Aminomethyl)-2-bicyclo[2.2.1]heptanyl]methanamine](/img/structure/B13826368.png)

![Calcium;trisodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate](/img/structure/B13826378.png)

![2-(4-methylphenyl)-5-(methylsulfanyl)-N-[2-(morpholin-4-yl)propyl][1,3]oxazolo[4,5-d]pyrimidin-7-amine](/img/structure/B13826387.png)
![5-chloro-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B13826388.png)
![N-[4-[(3-amino-3-imino-propyl)carbamoyl]-1-methyl-pyrrol-3-yl]-4-[(2-guanidinoacetyl)amino]-1-methyl-pyrrole-2-carboxamide](/img/structure/B13826399.png)

![N-(furan-2-ylmethyl)[1,2,4]triazolo[3,4-a]phthalazin-6-amine](/img/structure/B13826407.png)
